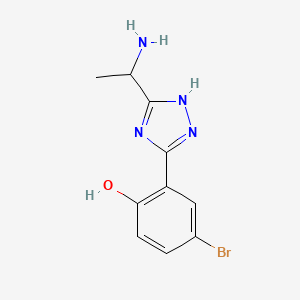![molecular formula C9H4INS B11782779 7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)
7-Iodobenzo[b]thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodobenzo[b]thiophene-2-carbonitrile is an organic compound with the molecular formula C9H4INS. It belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an iodine atom at the 7th position and a cyano group at the 2nd position of the benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[b]thiophene-2-carbonitrile typically involves the iodination of benzo[b]thiophene-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Iodobenzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Iodobenzo[b]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity, affecting the overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzo[b]thiophene: Similar in structure but lacks the cyano group at the 2nd position.
Thiophene-2-carbonitrile: Lacks the iodine atom at the 7th position.
Benzo[b]thiophene-2-carbonitrile: Lacks the iodine atom at the 7th position.
Uniqueness
7-Iodobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the iodine atom and the cyano group, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H4INS |
|---|---|
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
7-iodo-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4INS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
InChI-Schlüssel |
OXAQPTXKWUTVCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)SC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)






